
Benzoic acid, 4-(3-(2-methyl-4-oxo-3(4H)-quinazolinyl)-2,6-dioxo-1-piperidinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 4-(3-(2-methyl-4-oxo-3(4H)-quinazolinyl)-2,6-dioxo-1-piperidinyl)- is a complex organic compound that belongs to the class of quinazolinone derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-(3-(2-methyl-4-oxo-3(4H)-quinazolinyl)-2,6-dioxo-1-piperidinyl)- typically involves multi-step organic reactions. One common method includes the cyclization of glycine-derived enamino amides under Boc-deprotection conditions . This method is known for its high yield and operational simplicity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would be applied to ensure the efficient production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 4-(3-(2-methyl-4-oxo-3(4H)-quinazolinyl)-2,6-dioxo-1-piperidinyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinazolinone derivatives.
Reduction: Reduction reactions can yield different functional groups depending on the reagents used.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired outcome.
Major Products
The major products formed from these reactions are typically quinazolinone derivatives, which have significant biological and chemical properties.
Applications De Recherche Scientifique
Benzoic acid, 4-(3-(2-methyl-4-oxo-3(4H)-quinazolinyl)-2,6-dioxo-1-piperidinyl)- has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Medicine: Quinazolinone derivatives are known for their therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: The compound can be used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of benzoic acid, 4-(3-(2-methyl-4-oxo-3(4H)-quinazolinyl)-2,6-dioxo-1-piperidinyl)- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other quinazolinone derivatives such as:
- 2-Methyl-4H-3,1-benzoxazin-4-one
- (S)-2,3-Dihydro-7-hydroxy-2-methyl-4-oxo-4H-1-benzopyran-5-acetic acid
Uniqueness
What sets benzoic acid, 4-(3-(2-methyl-4-oxo-3(4H)-quinazolinyl)-2,6-dioxo-1-piperidinyl)- apart is its unique structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities
Propriétés
Numéro CAS |
69557-23-9 |
|---|---|
Formule moléculaire |
C21H17N3O5 |
Poids moléculaire |
391.4 g/mol |
Nom IUPAC |
4-[3-(2-methyl-4-oxoquinazolin-3-yl)-2,6-dioxopiperidin-1-yl]benzoic acid |
InChI |
InChI=1S/C21H17N3O5/c1-12-22-16-5-3-2-4-15(16)19(26)23(12)17-10-11-18(25)24(20(17)27)14-8-6-13(7-9-14)21(28)29/h2-9,17H,10-11H2,1H3,(H,28,29) |
Clé InChI |
ZBPIVKXLYMHYHV-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=CC=CC=C2C(=O)N1C3CCC(=O)N(C3=O)C4=CC=C(C=C4)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


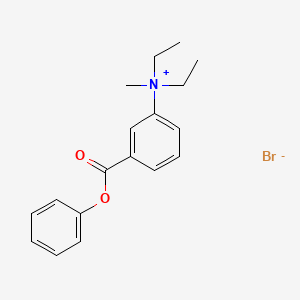

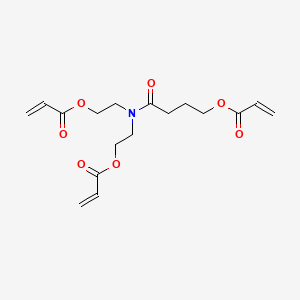

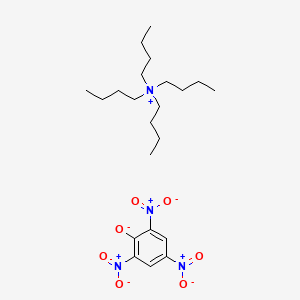
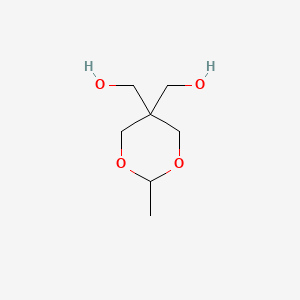

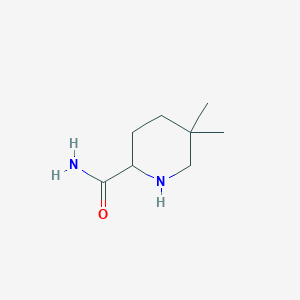
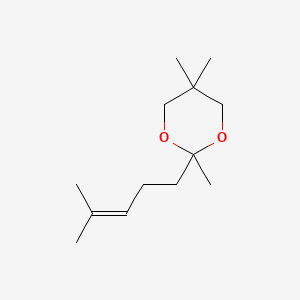

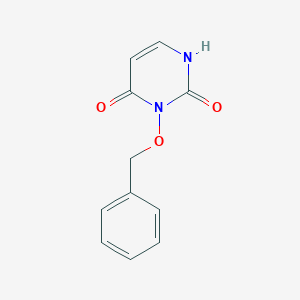
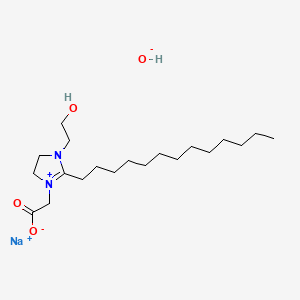
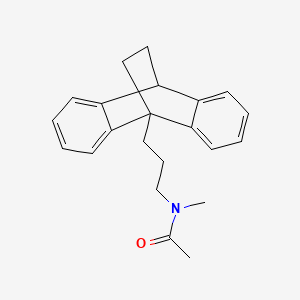
![1-Propanesulfonic acid, 2-hydroxy-3-[3-(trihydroxysilyl)propoxy]-](/img/structure/B13771039.png)
